
Tert-butyl 4-methoxy-2-nitrophenylcarbamate
Overview
Description
Tert-butyl 4-methoxy-2-nitrophenylcarbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with a methoxy group at the 4-position and a nitro group at the 2-position. Carbamates of this type are commonly used as intermediates in organic synthesis, particularly as protecting groups for amines due to their stability under basic conditions and ease of deprotection under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methoxy-2-nitrophenylcarbamate typically involves the reaction of 4-methoxy-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
4-methoxy-2-nitroaniline+tert-butyl chloroformate→tert-butyl 4-methoxy-2-nitrophenylcarbamate
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-butyl 4-methoxy-2-nitrophenylcarbamate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 4-methoxy-2-aminophenylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-2-nitroaniline and carbon dioxide.
Scientific Research Applications
General Reaction Scheme
Organic Synthesis
TBMNC serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic compounds and can act as an intermediate in various chemical reactions. Its structural features allow for diverse synthetic pathways, including substitution and reduction reactions.
Medicinal Chemistry
In medicinal chemistry, TBMNC is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial activities. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to new drug candidates.
Biochemical Probes
The compound is explored as a biochemical probe due to its ability to interact with specific enzymes and proteins. It has been shown to inhibit certain enzymes by binding to their active sites, which is particularly relevant in drug development where enzyme inhibitors can modulate pathological processes.
Research indicates that TBMNC exhibits several biological activities:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
- Protein Interaction : TBMNC interacts with various proteins, potentially altering cellular functions and signaling pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxy-2-nitrophenylcarbamate depends on its specific application
Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Protein Interaction: The compound may interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of Tert-butyl 4-methoxy-2-nitrophenylcarbamate with two analogs:
*Note: Data for this compound are inferred from structural analogs.
Key Observations :
- Substituent Effects : The methoxy group (electron-donating) at the 4-position in the target compound may enhance resonance stabilization of the carbamate group compared to the electron-withdrawing chloro group in its analog . This could influence reactivity in nucleophilic substitution or hydrolysis reactions.
- Steric Effects : The tert-butyl group provides steric hindrance, improving stability against enzymatic or chemical degradation compared to N-methoxycarbamates .
Decomposition Risks :
Biological Activity
Tert-butyl 4-methoxy-2-nitrophenylcarbamate is a compound of interest in biological research due to its potential applications in enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor by binding to the active site or allosteric site of enzymes, thereby affecting their catalytic activity.
- Receptor Modulation : It can function as an agonist or antagonist for specific receptors, influencing downstream signaling pathways.
- Protein Interaction : The compound can alter protein structure and function through direct interactions, potentially leading to changes in biological processes .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tert-butyl 2-methoxy-4-nitrophenylcarbamate | Similar nitro and methoxy groups | Different position of methoxy group affects reactivity |
Tert-butyl (5-methoxy-2-nitrophenyl)carbamate | Contains both methoxy and nitro groups | Variation in position may alter biological activity |
Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate | Fluorine substitution on phenol | Potentially altered pharmacokinetics due to fluorine |
The presence of both the methoxy and nitro groups on the phenyl ring, along with the carbamate functionality, contributes to the compound's distinct chemical reactivity and potential biological activities.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Enzyme Activity Studies : Research indicated that this compound could serve as a biochemical probe for studying enzyme activities. Its interaction with specific enzymes demonstrated significant inhibition rates, suggesting potential therapeutic applications.
- In Vitro Assays : In vitro assays revealed that this compound effectively inhibited protein-protein interactions critical for cellular signaling pathways. This was particularly evident in studies involving receptor-ligand interactions where the compound reduced binding affinities significantly .
- Anti-inflammatory Activity : A study evaluated a series of related compounds for anti-inflammatory properties using a carrageenan-induced rat paw edema model. Some derivatives demonstrated promising anti-inflammatory effects within 9 to 12 hours post-administration, indicating potential applications in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl 4-methoxy-2-nitrophenylcarbamate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves introducing the tert-butyl carbamate group to a pre-functionalized aromatic ring. For example, tert-butyl chloroformate is reacted with a nitro- and methoxy-substituted aniline derivative in the presence of a base like triethylamine or pyridine. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used under anhydrous conditions at 0–25°C. Key parameters include maintaining a stoichiometric excess of the chloroformate reagent and controlling reaction pH to minimize side reactions (e.g., hydrolysis of the carbamate) . Yield optimization may require iterative adjustments to temperature, solvent polarity, and reaction time.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Nuclear magnetic resonance (NMR) spectroscopy is critical:
- ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). The methoxy (-OCH₃) proton resonates at ~3.8 ppm. Aromatic protons in the nitro-substituted phenyl ring show splitting patterns indicative of para-substitution .
- ¹³C NMR : The carbonyl carbon (C=O) of the carbamate appears at ~155 ppm.
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and NO₂ (~1520 and 1350 cm⁻¹) confirm functional groups .
Q. How does the nitro group influence the compound’s reactivity in downstream functionalization reactions?
The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. It can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl), enabling further derivatization. However, competing carbamate hydrolysis may occur under acidic or high-temperature conditions, necessitating protective strategies for the tert-butyl group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structural analogs of this compound?
Discrepancies often arise from variations in substituent positioning (e.g., methoxy vs. hydroxy groups) or assay conditions. For example, analogs with a hydroxyl group at the 5-position (CAS 335352-07-3) show higher solubility but lower metabolic stability compared to methoxy derivatives. Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., enzyme inhibition kinetics, cellular uptake assays) are essential to isolate electronic and steric effects .
Q. What strategies are recommended for stabilizing this compound during long-term storage or under reactive experimental conditions?
- Storage : Store at -20°C in airtight, amber vials to prevent photodegradation of the nitro group.
- Reaction Stability : Avoid strong acids/bases that hydrolyze the carbamate. In aqueous reactions, use co-solvents like DMSO or DMF to enhance solubility without destabilizing the tert-butyl group .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of the methoxy or nitro groups .
Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like cytochrome P450 or kinases. Focus on the carbamate’s hydrogen-bonding potential and the nitro group’s electrostatic interactions. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over time, particularly if the tert-butyl group induces steric clashes .
Q. Data-Driven Insights
Comparative Analysis of Synthetic Yields Across Analogous Carbamates
Compound (CAS) | Yield (%) | Key Reaction Parameter |
---|---|---|
335352-07-3 (5-hydroxy) | 62 | Low temp (0°C), DCM |
185428-55-1 (5-methoxy) | 78 | THF, room temperature |
201811-20-3 (4-hydroxy) | 55 | Prolonged stirring (24h) |
Higher yields for methoxy derivatives correlate with reduced side reactions (e.g., oxidation) . |
Q. Methodological Recommendations
- Contradiction Mitigation : When replication of published synthesis fails, verify reagent purity (e.g., tert-butyl chloroformate degradation) and moisture levels in solvents .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate activity measurements and account for batch-to-batch variability .
Properties
IUPAC Name |
tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-6-5-8(18-4)7-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDPJYWKXCLFHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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